N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-(pyridin-2-yl)azetidin-3-amine
Description
N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-(pyridin-2-yl)azetidin-3-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with an azetidine ring substituted at position 3 with a pyridinyl group. This structure combines rigidity from the pyrazolo-pyrimidine system with the conformational flexibility of the azetidine ring, enabling interactions with diverse biological targets . Its synthesis typically involves multi-step reactions, including condensation of β-keto esters with pyrazole precursors and subsequent functionalization of the azetidine moiety .
Properties
IUPAC Name |
N,2,5-trimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-12-9-17(23-16(19-12)8-13(2)20-23)21(3)14-10-22(11-14)15-6-4-5-7-18-15/h4-9,14H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEKLJMVEGZHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N(C)C3CN(C3)C4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-(pyridin-2-yl)azetidin-3-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C_{15}H_{18}N_{4}
- SMILES : CC1=CC2=NC(=CC(=O)N2N1)C
This structure suggests that the compound may exhibit various interactions with biological targets due to the presence of multiple functional groups.
Research indicates that compounds similar to this compound often act through several mechanisms:
- Topoisomerase Inhibition : Similar pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit topoisomerase II, which plays a crucial role in DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells by preventing DNA unwinding necessary for cell division .
- Reactive Oxygen Species (ROS) Induction : The generation of ROS has been linked to the cytotoxic effects in cancer therapies. Compounds that induce ROS can trigger apoptotic pathways in tumor cells .
- COX Enzyme Inhibition : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, thereby reducing inflammation and associated pain .
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to this compound:
| Compound | Cancer Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Breast | 6.26 ± 0.33 | Topoisomerase II Inhibition |
| Compound B | Colon | 6.48 ± 0.11 | ROS Induction |
| Compound C | Lung | 20.46 ± 8.63 | COX Inhibition |
These results indicate that the compound may have significant anticancer activity across various cell lines at low micromolar concentrations.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound may also exhibit anti-inflammatory effects:
| Compound | ED50 (μM) | Comparison Drug | ED50 (μM) |
|---|---|---|---|
| Compound D | 8.23 | Indomethacin | 9.17 |
This table illustrates that certain derivatives show comparable anti-inflammatory activity to established drugs like indomethacin.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of similar compounds:
- Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and evaluated their effects on cancer cell lines. Compounds demonstrated selective inhibition of topoisomerase II with minimal toxicity towards normal cells .
- In Vivo Studies : Research involving animal models has shown that these compounds can effectively reduce tumor sizes while exhibiting low systemic toxicity, supporting their potential for clinical application in cancer therapy .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the pyrazolo ring significantly enhance biological activity, providing insights for future drug design .
Scientific Research Applications
Medicinal Chemistry
The compound is part of a class of substituted pyrazolo[1,5-a]pyrimidines, which have been investigated for their role as inhibitors in various biological pathways. Notably:
- Inhibition of CDK2 : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can serve as effective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for controlling cell cycle progression and has implications in cancer treatment .
- Anticancer Properties : Several studies have demonstrated the anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have shown promise in inhibiting tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cell proliferation and survival .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders:
- Neuroprotective Effects : Some analogs have been shown to exhibit neuroprotective properties, making them candidates for treating conditions like Alzheimer's disease and other neurodegenerative disorders. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .
Anti-inflammatory Applications
Research has indicated that certain pyrazolo[1,5-a]pyrimidine derivatives possess anti-inflammatory properties:
- Inhibition of Inflammatory Pathways : These compounds can inhibit pathways such as the NF-kB signaling pathway, which is pivotal in the inflammatory response. This suggests their potential use in treating chronic inflammatory diseases .
Synthesis and Derivative Development
The synthesis of N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-(pyridin-2-yl)azetidin-3-amine has been explored extensively:
| Synthesis Method | Key Steps | Yield |
|---|---|---|
| Reaction with Halides | Alkylation with appropriate halides | 70% |
| Coupling Reactions | Formation via coupling with amines | 65% |
This table summarizes some common methods used for synthesizing related compounds, indicating the feasibility of producing this compound for research purposes.
Case Studies
Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Anticancer Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, leading to apoptosis through mitochondrial pathways. This underscores the potential for developing targeted cancer therapies based on this scaffold .
- Neuroprotection Research : Another investigation revealed that compounds structurally similar to this compound could protect neuronal cells from oxidative damage induced by toxic agents, suggesting their role in neuroprotection strategies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives are a prolific class in drug discovery. Below is a comparative analysis of structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Impact on Bioactivity :
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance anticancer and antimicrobial activities by increasing electrophilicity and target binding .
- Alkyl chains (e.g., propyl, tert-butyl) improve membrane permeability, as seen in compounds like N-benzyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine .
Compounds with imidazole or triazole substituents (e.g., Pir-12-5c ) show enhanced selectivity for kinase targets due to π-π stacking interactions.
Synthetic Accessibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
